cis-Miyabenol C
Description
Structure
2D Structure
Properties
CAS No. |
168037-22-7 |
|---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1-/t38-,40+,41+,42-/m1/s1 |
InChI Key |
RKFYYCKIHVEWHX-LXJGKARHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of Cis Miyabenol C
cis-Miyabenol C is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer, that has been identified in a variety of plant species. Its presence has been documented in the grape species Vitis vinifera, particularly in the grapevine shoots and canes, as well as in the brown-red wood of vines affected by "esca proper," a grapevine trunk disease. wikipedia.orgchemfaces.comresearchgate.netresearchgate.netcabidigitallibrary.orgacs.org The compound is also found in plants from the Carex genus (sedges), including the roots of Carex acuta and Carex lepidocarpa, and the seeds of Carex pendula. chemfaces.commdpi.commdpi.commdpi.comresearchgate.netx-mol.net Additionally, this compound has been isolated from Caragana sinica and the fruit of Foeniculum vulgare (fennel). wikipedia.orgebi.ac.uk A glycoside of this compound, known as foeniculoside I, has also been identified. wikipedia.orgebi.ac.uk
The isolation of this compound from these natural sources typically involves extraction with a solvent such as methanol (B129727) or acetone. cabidigitallibrary.orgmdpi.comx-mol.net This is followed by a series of chromatographic techniques to separate and purify the compound. For instance, researchers have employed flash chromatography, centrifugal partition chromatography, and high-performance liquid chromatography (HPLC) for purification. researchgate.netacs.org In the study of Carex species, for example, root samples were extracted with 100% methanol and subsequently analyzed using HPLC and liquid chromatography-mass spectrometry (LC-MS) to identify resveratrol trimers like this compound. mdpi.comresearchgate.netx-mol.net Similarly, in the analysis of Vitis vinifera leaves infected with Plasmopara viticola, a multi-step process involving extraction with methanol, prepurification with flash chromatography, and further fractionation with preparative chromatography was used to isolate the compound. acs.org
Spectroscopic Analysis for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) Data
The following table summarizes the ¹H NMR data for this compound as reported in a study on Carex species. The chemical shifts (δ) are given in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7c | 5.66 | d | 12.2 |
| H-8c | 5.81 | d | 12.2 |
| Aromatic & Other Protons | 5.03 - 7.07 | m | - |
Detailed ¹H NMR data for cis-Miyabenol C from another study is provided below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.07 | d | 8.6 |
| H-2''', H-6''' | 7.00 | d | 8.7 |
| H-2'''', H-6'''' | 6.99 | d | 8.6 |
| H-α' | 6.89 | d | 16.3 |
| H-3', H-5' | 6.81 | d | 8.6 |
| H-2, H-6 | 6.80 | brs | - |
| H-3''', H-5''' | 6.74 | d | 8.6 |
| H-4'' | 6.73 | d | 2.1 |
| H-2'' | 6.30 | d | 2.2 |
| H-β' | 6.26 | d | 16.3 |
| H-4 | 6.22 | t | 2.3 |
| H-6'' | 6.20 | d | 2.1 |
| H-2 | 5.97 | d | 2.2 |
| H-4, H-6 | 5.97 | d | 2.3 |
| H-β | 5.30 | d | 3.6 |
| H-α | 5.03 | d | 7.3 |
| H-β'' | 4.58 | d | 7.3 |
| H-α'' | 3.70 | d | 3.6 |
Biosynthesis and Enzymatic Pathways of Cis Miyabenol C
Resveratrol (B1683913) as a Primary Biosynthetic Building Block
The journey to cis-Miyabenol C begins with the synthesis of its monomer, resveratrol. This process is a part of the broader phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. encyclopedia.pubmdpi.com
The biosynthesis of resveratrol starts with the amino acid L-phenylalanine. mdpi.comd-nb.info The key steps are as follows:
Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid. encyclopedia.pubencyclopedia.pub In some plants, a bifunctional enzyme, phenylalanine/tyrosine ammonia-lyase (PTAL) , can also directly convert L-tyrosine to p-coumaric acid. encyclopedia.pubmdpi.com
Hydroxylation: trans-Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. encyclopedia.pubgoogle.com
Activation: The resulting p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. encyclopedia.pubresearchgate.net
Stilbene (B7821643) Synthesis: The final step is catalyzed by stilbene synthase (STS) , also known as resveratrol synthase. nih.govacs.org This key enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene backbone of resveratrol. encyclopedia.pubresearchgate.net
Once formed, resveratrol can undergo various modifications, including oligomerization to form complex structures like this compound. acs.org This oligomerization is thought to enhance the compound's biological activities and stability. acs.org
Mechanisms of Oligomerization and Trimer Formation
The formation of resveratrol oligomers like this compound from resveratrol monomers is primarily driven by oxidative processes.
The oligomerization of resveratrol is believed to proceed through the coupling of phenoxyl radicals. acs.orgnih.gov This process is initiated by the oxidation of the phenolic hydroxyl groups on the resveratrol molecule, often catalyzed by enzymes like peroxidases and laccases. um.edu.myresearchgate.net This oxidation generates highly reactive phenoxyl radical intermediates. nih.govnih.gov These radicals can then couple with each other in various positions, leading to a diverse array of resveratrol oligomers with different linkages and structures. acs.orgnih.gov The formation of the dihydrobenzofuran ring, a common structural motif in many resveratrol oligomers, is a result of these radical coupling reactions. nih.govchemrxiv.org
As detailed in section 3.1, enzymes play a crucial role in the initial biosynthesis of the resveratrol monomer. Phenylalanine ammonia-lyase (PAL) and stilbene synthase (STS) are the key enzymes that initiate and define the stilbenoid pathway, respectively. encyclopedia.pubmdpi.com While these enzymes are not directly involved in the subsequent oligomerization, their activity is a prerequisite for the production of the resveratrol units that will ultimately form this compound. The expression and activity of these enzymes can be induced by various environmental stresses, leading to an increased accumulation of resveratrol and its oligomers as part of the plant's defense mechanism. frontiersin.org
The biosynthesis of this compound is intricately linked to other resveratrol oligomers, suggesting a complex network of interconnected pathways.
ε-Viniferin, a resveratrol dimer, is a key intermediate in the biosynthesis of higher-order resveratrol oligomers, including this compound. acs.orgmdpi.com It is proposed that this compound is formed through the cross-coupling of ε-viniferin with a resveratrol monomer. acs.orgnih.gov Specifically, the 8-position of ε-viniferin can couple with the 10'-position of resveratrol to yield the miyabenol C scaffold. acs.orgnih.gov This biosynthetic relationship has been established through in vitro experiments using horseradish peroxidase (HRP) to mediate the cross-trimerization of ε-viniferin and resveratrol, which produced both miyabenol C and its isomer, gnetin H. acs.orgnih.gov
Gnetin H is a regioisomer of miyabenol C, formed through an alternative coupling of ε-viniferin and resveratrol (the 10-position of ε-viniferin with the 8'-position of resveratrol). acs.orgnih.gov There is a proposed biogenetic relationship where gnetin H could potentially be interconverted into other resveratrol oligomers through acid-mediated rearrangements. acs.orgnih.gov While a direct conversion of gnetin H to this compound is not explicitly detailed, the shared precursor (ε-viniferin and resveratrol) and the potential for interconversion among these trimers highlight their close biosynthetic connection. acs.orgnih.gov Furthermore, it has been suggested that acidification of miyabenol C and subsequent fragmentation could lead to the formation of a para-quinone methide intermediate, which can then undergo further intramolecular cyclizations to form other related natural products. acs.orgnih.gov
Biogenetic Interrelationships with Other Resveratrol Oligomers
Relationship with ε-Viniferin in Trimer Formation
Environmental and Stress-Induced Modulation of Biosynthesis
The biosynthesis of stilbenoids, including the resveratrol trimer this compound, is not constitutive in many plant tissues but is instead a dynamic process significantly influenced by external pressures. mdpi.com Plants can trigger the synthesis of these compounds as a defense mechanism in response to both biotic stresses, such as pathogen attacks, and abiotic stresses like mechanical wounding and ultraviolet (UV) irradiation. mdpi.comnih.gov This modulation allows the plant to allocate resources to defense compound production precisely when and where they are needed.
Response to Wounding Stress and Pathogen Infection (e.g., Plasmopara viticola)
The accumulation of this compound is a well-documented response to pathogen attack and physical injury in grapevines (Vitis vinifera). nih.govresearchgate.net As a phytoalexin, its production is a key part of the plant's induced defense system. researchgate.netnih.gov
Research has shown that infection with various fungal pathogens prompts the synthesis of this compound. In woody tissues of Vitis vinifera, for instance, the compound is overproduced in response to pathogens associated with Esca disease. nih.govresearchgate.net Several stilbenoids, including the resveratrol trimer this compound, have been isolated from diseased grapevine wood. nih.gov
Specifically, infection by Plasmopara viticola, the causal agent of downy mildew, is a potent inducer of its biosynthesis. nih.govacs.org A study on the resistant grape variety 'Bianca' identified an accumulation of Z-miyabenol C at 96 hours after inoculation with P. viticola. nih.gov Similarly, both Z-miyabenol C and E-cis-miyabenol C have been identified in the leaves of hybrid Vitis vinifera genotypes following infection with this pathogen. acs.org The defensive role of this compound is underscored by its direct antifungal activity; Miyabenol C demonstrates remarkable inhibitory effects on the development of P. viticola, with a reported half-maximal effective concentration (ED50) of 40 μM. mdpi.com
In addition to pathogen attack, mechanical wounding is another abiotic stress that triggers the accumulation of this compound in grapevine leaves. researchgate.netfmach.it This response suggests that the compound plays a broader role in the plant's reaction to physical tissue damage. The induction is linked to the upregulation of stilbene synthase (STS) genes, a critical step in the stilbenoid biosynthetic pathway. mdpi.com
| Stress Factor | Plant/Variety | Key Research Finding on this compound | Source |
|---|---|---|---|
| Pathogen Infection (Esca-associated fungi) | Vitis vinifera (woody tissue) | Overproduction of this compound observed in response to pathogen treatment. | nih.govresearchgate.net |
| Pathogen Infection (Plasmopara viticola) | Vitis vinifera 'Bianca' | Accumulation of Z-miyabenol C detected 96 hours post-inoculation. | nih.gov |
| Pathogen Infection (Plasmopara viticola) | Hybrid Vitis vinifera (Merzling × Teroldego) | Isolation of Z-miyabenol C and E-cis-miyabenol C from infected leaves. | acs.org |
| Mechanical Wounding | Vitis vinifera (leaves) | Accumulation of this compound noted in response to mechanical injury. | researchgate.netfmach.it |
| Chemical Elicitor (Methyl Jasmonate) | Vitis vinifera 'Monastrell' | Significant increase in miyabenol C levels after treatment. | mdpi.com |
Influence of Ultraviolet (UV) Irradiation on Stilbenoid Accumulation
Ultraviolet (UV) irradiation, particularly in the UV-C spectrum (200-290 nm), is a powerful abiotic elicitor of stilbenoid biosynthesis in grapevines and other plants. mdpi.comcabidigitallibrary.orgnih.gov This stress response is believed to be a protective mechanism, as stilbenes can help shield the plant from UV-induced damage. nih.gov The application of UV-C light has been shown to significantly enhance the production of various stilbenoids by up-regulating the expression of genes central to their synthesis, such as stilbene synthase (STS) and phenylalanine ammonia-lyase (PAL). mdpi.comcabidigitallibrary.orgjournals.ac.za
Studies on Vitis vinifera L. cv. Cabernet Sauvignon have demonstrated that UV-C irradiation dramatically promotes the accumulation of stilbenes in both berry skins and callus cultures. cabidigitallibrary.orgjournals.ac.za The extent of this induction is dependent on the developmental stage of the fruit and the dosage of UV-C light applied. For example, following a 10-minute UV-C treatment, the maximum total stilbene content in berry skins was observed 12 hours later, with concentrations varying significantly from the onset of véraison (grape ripening) to the full ripening stage. cabidigitallibrary.org In callus cultures, a 20-minute irradiation proved most effective, leading to the highest accumulation of total stilbenes after 96 hours. cabidigitallibrary.orgjournals.ac.za While these studies primarily quantified major stilbenoids like resveratrol and its glucoside piceid, the general and potent induction of the entire stilbene pathway suggests an influence on more complex oligomers like this compound as well. cabidigitallibrary.org
| Plant Material | UV-C Treatment | Time Post-Treatment | Total Stilbene Content (μg/g FW) | Source |
|---|---|---|---|---|
| Berry Skins (Beginning of Véraison) | 10 min | 12 h | 848.45 ± 23.53 | cabidigitallibrary.orgjournals.ac.za |
| Berry Skins (End of Véraison) | 10 min | 12 h | 591.77 ± 26.90 | cabidigitallibrary.orgjournals.ac.za |
| Berry Skins (Ripening Stage) | 10 min | 12 h | 170.71 ± 6.85 | cabidigitallibrary.orgjournals.ac.za |
| Callus Culture | 20 min | 96 h | 125.07 ± 3.01 | cabidigitallibrary.orgjournals.ac.za |
Advanced Synthetic Methodologies and Derivatization Strategies for Cis Miyabenol C and Analogues
Total Synthesis Approaches for Resveratrol (B1683913) Oligomers and cis-Miyabenol C
The synthesis of resveratrol oligomers is a challenging endeavor due to the high density of phenolic hydroxyl groups and the multiple stereocenters present in their structures. Early synthetic work often relied on biomimetic approaches, mimicking the plant's own biosynthetic pathways which are thought to involve oxidative coupling of resveratrol units. acs.orgchim.it
A pivotal strategy in the synthesis of resveratrol trimers, including Miyabenol C, involves a biomimetic horseradish peroxidase (HRP)-mediated oxidative coupling. Research has established a biosynthetic relationship where the resveratrol dimer, ε-viniferin, and a resveratrol monomer are coupled to form trimers. sioc-journal.cnnih.govacs.org Specifically, the formation of the Miyabenol C scaffold occurs via the cross-coupling of the 8-position of ε-viniferin with the 10'-position of resveratrol. sioc-journal.cn In a notable study, the biotransformation of trans-resveratrol and synthetic (±)-ε-viniferin using horseradish peroxidase and hydrogen peroxide as oxidants led to the isolation of several resveratrol oligomers, including known trimers. semanticscholar.orgmdpi.com This enzymatic approach, while foundational, often results in a mixture of regioisomers and stereoisomers, necessitating complex purification steps. semanticscholar.org
The yields for these biomimetic trimerizations are often low. For instance, the HRP-mediated cross-trimerization of ε-viniferin and resveratrol to afford Miyabenol C and its isomer gnetin H proceeded in yields of 3.4% and 3.3%, respectively. sioc-journal.cnacs.org These reactions underscore the principle of generating complex natural product scaffolds through enzyme-catalyzed radical reactions. mdpi.com
Beyond biomimetic strategies, more controlled, de novo total syntheses of resveratrol oligomers have been developed. These approaches offer greater control over regiochemistry and stereochemistry, which is essential for accessing specific isomers like this compound. nih.gov While a direct de novo total synthesis of this compound has not been extensively detailed in available literature, the strategies developed for other complex resveratrol oligomers provide a roadmap. These often involve the sequential and controlled formation of carbon-carbon and carbon-oxygen bonds to build the intricate polycyclic system. nih.gov The synthesis of resveratrol tetramers, for example, has been achieved through a 13-step sequence, highlighting the complexity of these synthetic challenges. researchgate.net
Table 1: Key Biomimetic Synthesis of Resveratrol Trimers
| Precursors | Catalyst System | Key Products | Reported Yield | Reference |
|---|---|---|---|---|
| trans-Resveratrol, (±)-ε-Viniferin | Horseradish Peroxidase (HRP), H₂O₂ | Resveratrol trimers, dimers, and other derivatives | Not specified for individual trimers | semanticscholar.orgmdpi.com |
Stereoselective Construction of cis-Oriented Chemical Motifs
A critical challenge in the synthesis of this compound is the stereocontrolled formation of the cis-2,3-disubstituted dihydrobenzofuran ring. The trans diastereomer is often the thermodynamically more stable product, making the synthesis of the cis isomer a significant hurdle. sioc-journal.cn
Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective and diastereoselective synthesis of dihydrobenzofurans. sioc-journal.cnnih.gov Asymmetric [3+2] cyclization reactions of phenols or quinones with alkenes have emerged as a prominent strategy. sioc-journal.cn These reactions can be catalyzed by various chiral catalysts to control the formation of the C2 and C3 stereocenters.
While many methods favor the trans product, specific strategies have been developed to access cis-dihydrobenzofurans. One approach involves a Lewis acid-promoted intramolecular cyclization of 1,6-ketoesters, which can provide access to cyclopentane (B165970) moieties with a cis-oriented vicinal diphenylethylene structure. mdpi.com Although not a direct synthesis of the dihydrobenzofuran ring, it demonstrates a strategy for controlling cis stereochemistry in a related cyclic system.
Another potential route is the reduction of a pre-formed benzofuran (B130515). However, this can be challenging as subsequent reactions, such as ester hydrolysis, can lead to epimerization to the more stable trans isomer. rsc.org
Recent studies have explored non-covalent interactions to control the diastereoselective synthesis of cis-2,3-dihydrobenzofurans through intramolecular Michael addition reactions. colab.ws Furthermore, catalyst-free, three-component reactions have been developed for the stereoselective synthesis of cis-2,3-dihydro-1H-1,5-benzodiazepines, suggesting that multicomponent strategies could be adapted for the construction of the desired dihydrobenzofuran motif in this compound. researchgate.net
Table 2: Selected Methodologies for Dihydrobenzofuran Synthesis
| Reaction Type | Key Features | Stereoselectivity | Reference |
|---|---|---|---|
| Asymmetric [3+2] Cyclization | Catalytic control of C2/C3 stereocenters | Enantioselective, can be tuned for diastereoselectivity | sioc-journal.cn |
| Lewis Acid-Promoted Annulation | Cyclization of oxotriphenylhexanoates | Access to cis-vic-diphenylethylene motifs | mdpi.com |
| Intramolecular Michael Addition | Base-catalyzed cyclization | Diastereoselective for cis products under specific conditions | colab.ws |
Strategies for Derivatization and Analogue Synthesis
Derivatization of natural products like this compound is a key strategy for developing new compounds with improved biological profiles, such as enhanced potency, better bioavailability, or altered selectivity. umich.eduresearchgate.net
The rational design of resveratrol analogues often focuses on modifying the phenolic hydroxyl groups or the stilbene (B7821643) backbone to improve properties like stability and lipophilicity. umich.eduumich.edu For resveratrol, methylation of the hydroxyl groups to produce derivatives like pterostilbene (B91288) has been shown to increase bioavailability and, in many cases, biological activity. umich.edud-nb.info This is attributed to increased lipophilicity and improved metabolic stability. mdpi.com
Applying this logic to this compound, the selective methylation of its numerous hydroxyl groups could lead to analogues with enhanced ability to cross cell membranes and potentially exhibit stronger or more targeted biological effects. Computational modeling can be employed to predict how these structural modifications might affect the interaction of the molecule with biological targets. umich.edu The synthesis of such analogues would likely require the use of protecting group strategies to achieve selective methylation at specific positions on the complex trimeric scaffold.
The synthesis of methylated resveratrol derivatives is well-established and can be achieved using various methylating agents. mdpi.com For a complex molecule like this compound, a multi-step process involving protection, methylation, and deprotection would be necessary to generate specific methylated analogues. The rational design of O-methyltransferases (OMTs) through protein engineering also presents a biocatalytic route to selectively produce methylated stilbenes. nih.govrsc.org
Dehydro-viniferin analogues, which contain a benzofuran core instead of a dihydrobenzofuran, represent another class of derivatives. mdpi.com The synthesis of dehydro-δ-viniferin has been achieved through methods like amberlyst 15-mediated cyclodehydration of an α-aryloxyketone. Adapting such strategies to a trimeric structure like Miyabenol C could yield novel dehydro-analogues. These analogues, having a more planar and rigid structure, would likely exhibit different biological activity profiles compared to the more flexible dihydrobenzofuran-containing parent compound.
The antioxidant activity of resveratrol and its oligomers is a key aspect of their biological function. researchgate.net This activity is closely linked to the number and position of phenolic hydroxyl groups, which can act as hydrogen donors to scavenge free radicals. nih.gov
Chemical modifications can significantly alter the antioxidant profile of these compounds. For instance, the introduction of additional hydroxyl groups can increase antioxidant capacity, while their substitution, for example through methylation or acylation, can decrease it. nih.govnih.gov Studies on resveratrol have shown that the 4'-hydroxyl group is particularly important for its antioxidant activity. nih.gov
For this compound, selective modification of its nine hydroxyl groups would allow for a systematic investigation of the structure-antioxidant activity relationship. For example, creating a library of partially methylated or acylated derivatives and evaluating their radical-scavenging capabilities would provide valuable insights into which phenolic groups are most critical for its antioxidant effects. Elongating the conjugated system of the stilbene moiety has also been explored as a strategy to enhance the antioxidant capacity of resveratrol derivatives, a concept that could be applied to the stilbene portion of the this compound structure. acs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Ampelopsin G |
| Amurensin G |
| This compound |
| Dehydro-δ-viniferin |
| ε-Viniferin |
| Gnetin H |
| Miyabenol C |
| Pterostilbene |
| Resveratrol |
| Vitisin E |
Biological Activities and Molecular Mechanisms of Action of Cis Miyabenol C
Antioxidative Properties and Radical Scavenging Activities
Cis-Miyabenol C, a resveratrol (B1683913) oligomer, demonstrates notable antioxidative properties. targetmol.combiocat.comacebiolab.com These activities are crucial in mitigating the damaging effects of oxidative stress, a process implicated in various chronic diseases. The antioxidant capacity of this compound is attributed to its ability to directly neutralize free radicals and potentially modulate cellular antioxidant defense systems.
Direct Free Radical Scavenging
A study investigating a new resveratrol trimer from Vitis quinquangularis highlighted the potent antioxidant activity of a related compound against the DPPH radical. researchgate.net The structural similarities suggest that this compound would exhibit comparable, if not potent, radical scavenging capabilities.
Cellular Antioxidant Defense Mechanisms
Beyond direct radical scavenging, stilbenoids can exert antioxidant effects by influencing endogenous defense mechanisms. chemfaces.com While specific studies on this compound's role in cellular antioxidant pathways are not extensively detailed in the provided results, the broader class of stilbenoids has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govacs.org Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. acs.org For example, a root extract of Vitis vinifera containing miyabenol C was found to induce Nrf2 and its target genes, including heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), in cultured cells. nih.gov This induction of the Nrf2 pathway enhances the cell's capacity to counteract oxidative stress. Given its structural similarity to other bioactive stilbenoids, it is plausible that this compound contributes to the activation of these protective cellular pathways.
Enzyme Inhibition and Modulation
This compound also exhibits significant inhibitory effects on certain enzymes, highlighting its potential as a modulator of biological processes.
Hyaluronidase (B3051955) Inhibitory Effects
Multiple sources confirm that this compound demonstrates strong inhibitory effects against hyaluronidase. targetmol.combiocat.comacebiolab.comchemfaces.comchemfaces.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By inhibiting this enzyme, this compound can help maintain the integrity of connective tissues. One study specifically highlighted that both miyabenol C and this compound showed potent hyaluronidase inhibitory effects. jst.go.jp
Ecdysteroid Antagonist Activity
This compound has been identified as an ecdysteroid antagonist. targetmol.combiocat.comacebiolab.comchemfaces.com Ecdysteroids are key hormones that regulate molting and development in insects. The antagonistic activity of this compound suggests its potential as a tool for studying insect endocrinology and for the development of novel pest control agents. mdpi.com
Competitive Binding to Ligand Sites of Ecdysteroid Receptors
The antagonistic effect of this compound on ecdysteroid action is mediated through competitive binding to the ligand-binding sites of ecdysteroid receptors. chemfaces.comnih.gov A study involving bioassay-guided analysis of seeds from Carex pendula identified this compound as a biologically active compound that antagonizes the action of 20-hydroxyecdysone (B1671079) in a Drosophila melanogaster cell bioassay. chemfaces.comnih.gov The EC50 value for this compound was determined to be 19 microM. chemfaces.comnih.gov
Further in vitro experiments with ecdysteroid receptor proteins from both dipteran and lepidopteran insects demonstrated that oligostilbenes, including this compound, are capable of competing with a radiolabeled ecdysteroid ([3H]ponasterone A) for binding to the receptor. chemfaces.comnih.gov The IC50/Ki values obtained from these binding assays were similar to the EC50 values from the cell-based bioassay, providing strong evidence for a competitive binding mechanism. chemfaces.comnih.gov
Functional Antagonism in Ecdysteroid Bioassays (e.g., Drosophila melanogaster B(II) cell bioassay)
This compound has been identified as a functional antagonist of the insect molting hormone 20-hydroxyecdysone. This activity was determined using the Drosophila melanogaster B(II) cell bioassay, a tool for detecting and quantifying ecdysteroid agonist and antagonist activities. chemfaces.comnih.govresearchgate.net In this assay, methanolic extracts of seeds from Carex species demonstrated the ability to counteract the effects of 20-hydroxyecdysone. chemfaces.com
Bioassay-guided high-performance liquid chromatography (HPLC) analysis of Carex pendula (drooping sedge) seeds led to the isolation of this compound as one of the active compounds. chemfaces.com It exhibited antagonistic activity against 20-hydroxyecdysone with a median effective concentration (EC50) of 19 µM. chemfaces.com Further in vitro experiments confirmed that oligostilbenes like this compound can compete with radiolabeled ecdysteroids for the ligand-binding site of the ecdysteroid receptor. chemfaces.com The antagonistic activity of stilbenoids in this bioassay suggests a potential mechanism for plant defense against insects by disrupting their endocrine system. researchgate.netresearchgate.net
**Table 1: Ecdysteroid Antagonistic Activity of Oligostilbenes from *Carex pendula***
| Compound | EC50 Value (µM) |
|---|---|
| This compound | 19 |
| cis-Miyabenol A | 31 |
| Kobophenol B | 37 |
Data sourced from a study on the antagonism of 20-hydroxyecdysone in the Drosophila melanogaster B(II) cell bioassay. chemfaces.com
β-Secretase (BACE1) Inhibition
This compound is an isomer of Miyabenol C, a resveratrol trimer that has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govmedchemexpress.commedchemexpress.com BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). nih.govplos.orgresearchgate.net
Research has demonstrated that Miyabenol C markedly reduces the generation of amyloid-β (Aβ) peptides, Aβ40 and Aβ42, which are the primary components of senile plaques in Alzheimer's disease. nih.govnih.govresearchgate.net In studies using N2a695 cells, which express human APP, treatment with Miyabenol C led to a dose-dependent decrease in the extracellular levels of both Aβ40 and Aβ42. nih.govresearchgate.net This inhibitory effect on Aβ production highlights the compound's potential as a lead for therapeutic development. nih.govnih.gov The inhibition of BACE1 activity is the primary mechanism through which this compound and its isomer reduce Aβ generation. medchemexpress.complos.orgmedchemexpress.com
Table 2: Effect of Miyabenol C on Extracellular Aβ Levels in N2a695 Cells
| Treatment | Concentration (µM) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
|---|---|---|---|
| Miyabenol C | 5 | ~40% | ~50% |
| Miyabenol C | 10 | ~60% | ~70% |
| Miyabenol C | 20 | ~80% | ~85% |
Approximate percentage reduction as inferred from graphical data in Hu et al. (2015). nih.govresearchgate.net
The inhibitory effect of Miyabenol C on BACE1 directly impacts the processing of APP. nih.govoatext.com BACE1 cleavage of APP produces a secreted amino-terminal fragment, sAPPβ, and a membrane-bound C-terminal fragment, β-CTF. nih.govplos.orgoatext.com Studies have shown that Miyabenol C treatment dose-dependently decreases the levels of both sAPPβ and β-CTF in cell cultures. nih.govplos.orgresearchgate.net This indicates a direct inhibition of the β-cleavage of APP. nih.govplos.org Concurrently, an increase in the level of sAPPα, the product of the non-amyloidogenic α-secretase pathway, has been observed, suggesting that inhibiting the β-secretase pathway may promote the alternative, non-harmful processing of APP. nih.govplos.org
The inhibitory action of Miyabenol C is specific to β-secretase. nih.govnih.gov Mechanistic studies have revealed that the compound does not affect the protein levels of APP itself, nor the essential β-secretase, BACE1. nih.govplos.org Furthermore, Miyabenol C treatment does not alter the protein levels of the primary α-secretases, ADAM10 and TACE (Tumor necrosis factor-alpha-converting enzyme). nih.govnih.govnih.gov Cell-based assays also confirmed that Miyabenol C does not inhibit TACE activity. nih.govresearchgate.net Additionally, the activity of γ-secretase, the enzyme that performs the final cleavage to produce Aβ, remains unaffected. This was demonstrated by assessing the processing of Notch, another γ-secretase substrate, which was not altered by Miyabenol C treatment. nih.govresearchgate.net This specificity for BACE1 is a significant characteristic, as it minimizes off-target effects. nih.govndl.gov.inresearchgate.net
Impact on Amyloid Precursor Protein (APP) Processing (e.g., sAPPβ levels)
Inhibition of 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMG-CoA Reductase)
This compound has been identified as a potential inhibitor of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. africaresearchconnects.comresearchgate.netdoaj.org This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. researchgate.net A molecular modeling study employed techniques such as molecular docking and pharmacophore modeling to screen natural compounds from Vitis vinifera (grape) for their potential to inhibit HMG-CoA reductase. africaresearchconnects.comresearchgate.net In this computational screening, this compound was one of five compounds predicted to be an effective inhibitor of the enzyme, showing better inhibitory potential than the co-crystallized ligands used as a reference. africaresearchconnects.comresearchgate.net While these are in silico findings, they suggest a potential role for this compound in the regulation of cholesterol metabolism. africaresearchconnects.comdoaj.orgmdpi.com
Protein Kinase C (PKC) Inhibitory Activity (Demonstrated for related Miyabenol C and α-viniferin)
While direct studies on this compound's effect on Protein Kinase C (PKC) are limited, its isomer, Miyabenol C, and the related stilbene (B7821643) trimer, α-viniferin, have been shown to possess PKC inhibitory activity. nih.govthieme-connect.comebi.ac.uk These compounds were isolated from Caragana sinica and were found to inhibit PKC at low micromolar concentrations. nih.govthieme-connect.com PKC enzymes are a family of protein kinases involved in controlling the function of other proteins through phosphorylation, and they play a role in various cellular signaling pathways. The inhibition of PKC is a recognized therapeutic strategy for various conditions. nih.govjbtr.or.kr The demonstrated activity of Miyabenol C and α-viniferin suggests that this class of oligomeric stilbenes, including potentially this compound, may interact with and modulate PKC signaling pathways. wikipedia.orgwikiwand.comthieme-connect.com
Anti-aggregative Activity against Pathological Protein Aggregation
The aggregation of amyloid-β (Aβ) peptides into fibrillar plaques is a central pathological hallmark of Alzheimer's disease. Consequently, compounds that can interfere with this process are of significant therapeutic interest. Research has identified resveratrol oligomers, including miyabenol C, as having anti-aggregative properties against Aβ deposition. researchgate.netnih.gov Specifically, miyabenol C, a resveratrol trimer, has been investigated for its role in modulating the amyloid cascade. plos.orgresearchgate.net
Modulation of Intracellular Signaling Pathways
The Wnt/β-catenin signaling pathway is a conserved process crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer. researchgate.netdoaj.orgbmbreports.org β-catenin is a key effector in this pathway; its translocation to the nucleus and subsequent interaction with T-cell factor (TCF)/lymphoid enhancer factor (LEF) transcription factors activate target genes that promote cell proliferation. bmbreports.orgplos.org
A computational study evaluating bioactive compounds from Vitis vinifera identified this compound as a potential inhibitor of the Wnt/β-catenin pathway. researchgate.netdoaj.org The research used structural bioinformatics methods, including molecular docking, to screen for potential β-catenin inhibitors. The results indicated that this compound is a suitable inhibitor of β-catenin, based on its binding affinity and its interaction with amino acid residues at the protein's binding sites. researchgate.netdoaj.org This suggests that this compound could potentially exert therapeutic effects by downregulating this critical signaling cascade. researchgate.net
Table 1: Computational Analysis of this compound as a β-catenin Inhibitor
| Compound | Target Protein | Method | Finding | Source(s) |
| This compound | β-catenin | Molecular Docking | Identified as a suitable inhibitor based on binding affinity and interaction with binding site residues. | researchgate.net, doaj.org |
Resveratrol and its derivatives, a class of stilbenoids, are widely recognized for their neuroprotective and anti-inflammatory properties. mdpi.comfrontiersin.orgnih.gov These compounds can modulate a variety of signaling pathways involved in inflammation and neuronal survival. csic.esijbs.com
The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators. mdpi.commdpi.com Resveratrol derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govfrontiersin.orgcsic.es This is frequently achieved through the downregulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgmdpi.com By inhibiting these cascades, resveratrol derivatives can reduce the activation of microglia and astrocytes in the brain, mitigating neuroinflammation. frontiersin.orgijbs.com
The neuroprotective actions of these compounds are linked to their antioxidant activity and their ability to interfere with pathological processes in neurodegenerative diseases. frontiersin.orgijbs.com They can scavenge free radicals, reduce oxidative stress, and inhibit protein aggregation, which are common factors in neuronal damage. frontiersin.orgijbs.com Furthermore, some resveratrol derivatives have been found to activate sirtuin 1 (SIRT-1), a protein that modulates metabolic regulation and inflammatory responses, contributing to cellular health and longevity. nih.govcsic.es
Inhibition of Wnt/β-catenin Signaling Pathway
Cellular Viability and Cytotoxicity Profiles in Research Models
The cytotoxic effects of miyabenol C have been evaluated across various cell lines, revealing a dose-dependent and cell-type-specific impact on viability.
In a study using N2a695 cells, a neuroblastoma cell line, miyabenol C showed no cytotoxicity at concentrations between 5-20 µM. plos.orgresearchgate.net However, at higher concentrations (40-100 µM), it exhibited dose-dependent cytotoxicity. plos.orgresearchgate.net Research on human lung carcinoma cell lines A549 and NCI-H446 determined the IC50 values for miyabenol C to be around 20 µM, with its cytotoxic effect linked to the induction of apoptosis. nih.gov
Further studies on various lymphoid and myeloid cancer cell lines found that miyabenol C had IC50 values ranging from 10 to 30 µM. nih.gov Another report highlighted that trans-miyabenol C displayed a greater inhibitory effect on the cell viability of human colorectal carcinoma cell lines (HCT-116, HT-29, and Caco-2) compared to a healthy colorectal cell line (CCD-18Co). nih.gov In contrast, a stilbenoid-rich root extract from Vitis vinifera containing miyabenol C was found to be non-cytotoxic in Huh7, PON1-Huh7, and HT-29 cells up to 50 µg/mL, and in RAW264.7 macrophage cells up to 20 µg/mL. nih.gov
Table 2: Cytotoxicity of Miyabenol C in Various Research Models
| Cell Line | Model Type | Concentration/IC50 | Effect | Source(s) |
| N2a695 | Mouse Neuroblastoma | 5-20 µM | No cytotoxicity | plos.org, researchgate.net |
| N2a695 | Mouse Neuroblastoma | 40-100 µM | Dose-dependent cytotoxicity | plos.org, researchgate.net |
| A549 | Human Lung Carcinoma | IC50 ≈ 20 µM | Cytotoxic | nih.gov |
| NCI-H446 | Human Lung Carcinoma | IC50 ≈ 20 µM | Cytotoxic | nih.gov |
| Various Lymphoid & Myeloid Cells | Human Leukemia/Myeloma | IC50 = 10-30 µM | Antiproliferative, Proapoptotic | nih.gov |
| HCT-116, HT-29, Caco-2 | Human Colorectal Carcinoma | Not specified | Higher viability inhibition vs. healthy cells | nih.gov |
| Huh7, PON1-Huh7, HT-29 | Human Liver/Colon Cells | Up to 50 µg/mL | Non-cytotoxic | nih.gov |
| RAW264.7 | Mouse Macrophage | Up to 20 µg/mL | Non-cytotoxic | nih.gov |
| Note: This study used a complex plant extract containing miyabenol C, not the purified compound. |
Structure Activity Relationship Sar Studies of Cis Miyabenol C and Analogous Stilbenoids
Influence of Stereochemical Configuration on Biological Efficacy
Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical factor governing the biological activity of stilbenoids. nih.govmichberk.com For resveratrol (B1683913) oligomers, which possess multiple chiral centers, the specific configuration can dramatically alter their interaction with biological targets, affecting their efficacy. nih.govnih.gov
The central ethylene (B1197577) bridge in the stilbene (B7821643) backbone allows for the existence of cis and trans isomers (also referred to as Z and E isomers, respectively). rsc.orgmdpi.com The trans-isomer is generally more stable and common. mdpi.com The transformation from a relatively flat molecule like resveratrol into complex three-dimensional structures through oligomerization enhances the potential for selective interactions within a chiral cellular environment. nih.govacs.org
Studies on various stilbenoids have consistently shown that different stereoisomers can exhibit notable differences in biological effects. researchgate.netresearchgate.net For instance, the stereochemical differences between ampelopsin H and nepalensinol B, despite having the same core structure, lead to different anticancer mechanisms. nih.gov In the case of miyabenol C, different stereoisomers have demonstrated varied inhibitory effects on the fibrillation of amyloid-β. researchgate.net One identified isomer of cis-Miyabenol C has the Z-trans-trans-miyabenol C configuration. researchgate.netresearchgate.net The specific spatial arrangement of the resveratrol units in this compound influences how it fits into the binding sites of target proteins, which can dictate its biological function. While some studies suggest that for certain bacterial targets, the absolute configuration may not significantly affect uptake and activity, the general consensus is that stereochemistry is a pivotal determinant of the biological profiles of resveratrol oligomers. frontiersin.org
Correlation between Oligomeric Complexity and Bioactivity
The degree of oligomerization, referring to the number of resveratrol monomer units that have polymerized, is a significant determinant of the biological activity of stilbenoids. As monomers like resveratrol combine to form dimers, trimers, and tetramers, the resulting increase in structural complexity and molecular weight often leads to enhanced and more specific biological activities. nih.govnih.gov
Generally, resveratrol oligomers have been shown to possess superior activity, stability, and selectivity compared to the resveratrol monomer. nih.govfrontiersin.org For instance, while resveratrol itself has relatively low antifungal activity, its oligomers, the viniferins, exhibit potent antifungal properties. nih.gov This suggests that the oligomerization process is a natural defense mechanism in plants to produce more effective protective compounds. frontiersin.orgresearchgate.net
The progression from dimers to trimers and tetramers introduces more complex three-dimensional shapes, which can lead to stronger and more specific interactions with biological targets. nih.govacs.org Research has indicated that trimers can be more potent than dimers in certain biological assays. innovareacademics.in For example, resveratrol trimers like α-viniferin and trans-miyabenol C have demonstrated higher inhibitory activity on certain cancer cell lines compared to healthy cells. researchgate.net Similarly, resveratrol tetramers, with their even more complex structures, exhibit a range of pharmacological properties, including antiproliferative and anti-inflammatory effects. nih.gov This correlation between increasing oligomeric complexity and enhanced bioactivity underscores the importance of the polymerization process in generating highly active natural products. nih.govuni-lj.si
Comparative SAR Analysis with Other Resveratrol Oligomers
To better understand the unique properties of this compound, its structure-activity relationship is often compared with its own stereoisomers and with other classes of resveratrol oligomers.
In the context of Miyabenol C, a resveratrol trimer, both cis and trans isomers exist. mdpi.com A novel resveratrol trimer, (Z)-cis-miyabenol C, was isolated from Vitis vinifera grapevine shoots. mdpi.comchemfaces.com Studies comparing isomers of other resveratrol oligomers, such as suffruticosol D, have shown that both cis and trans forms can exhibit significant cytotoxicity against human cancer cell lines, suggesting that the influence of this isomerization can be context-dependent. mdpi.com While direct comparative potency data between this compound and trans-Miyabenol C is specific to the biological target being investigated, the general principle from related stilbenoids suggests that the trans configuration often confers higher activity. mdpi.com However, it is also noted that for some cell lines, both isomers can be equally effective. mdpi.com The stereoisomers of miyabenol C have been noted to show different levels of inhibition against the fibrillation of Aβ. researchgate.net
Comparing this compound to other resveratrol oligomers reveals important SAR trends. Resveratrol oligomers are a large group of compounds formed by the polymerization of two to eight resveratrol units. nih.govresearchgate.net
Dimers (e.g., ε-viniferin): Dimers like ε-viniferin are the simplest oligomers. ε-Viniferin has shown dose-dependent cytotoxicity against various cancer cell lines. nih.gov In a study, miyabenol C and trans-ε-viniferin were both found to inhibit SARS-CoV-2 entry by targeting cathepsin L, with miyabenol C showing a slightly better binding affinity. nih.govacs.org
Other Trimers (e.g., α-viniferin): α-Viniferin is another resveratrol trimer. researchgate.net Studies evaluating antiproliferative effects against human colon cancer cells found that among several resveratrol oligomers, including the trimer trans-miyabenol C and the dimer pallidol, α-viniferin was the most active. researchgate.net This suggests that even within the same class of oligomers (trimers), subtle structural differences can lead to significant variations in potency.
Tetramers (e.g., hopeaphenol): Tetramers like hopeaphenol (B230904) are formed from four resveratrol units and possess even greater structural complexity. nih.gov Hopeaphenol has demonstrated strong antimelanoma effects. mdpi.com The cytotoxic activities of resveratrol oligomers can be influenced by their polarity and stereochemistry. mdpi.com The comparison of activity across dimers, trimers, and tetramers often shows that potency increases with oligomerization, although this is not a universal rule and depends heavily on the specific biological endpoint. nih.govnih.govinnovareacademics.in
Table 1: Comparative Biological Activity of Selected Resveratrol Oligomers
| Compound | Oligomer Class | Reported Biological Activity | Reference |
|---|---|---|---|
| This compound | Trimer | Inhibits SARS-CoV-2 entry, inhibits amyloid-β aggregation, ecdysteroid antagonist activity | chemfaces.comnih.gov |
| trans-ε-viniferin | Dimer | Cytotoxic to cancer cells, inhibits SARS-CoV-2 entry | nih.govnih.gov |
| α-viniferin | Trimer | Antiproliferative against colon cancer cells, antitumor effects | researchgate.netmdpi.com |
| Hopeaphenol | Tetramer | Strong antimelanoma effect | mdpi.com |
Comparative Potency of cis- vs. trans-Miyabenol C
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are powerful tools for understanding the structure-activity relationships of complex molecules like this compound. nih.gov These methods provide insights into how the compound interacts with its biological targets at a molecular level.
Molecular docking is a commonly used technique to predict the binding orientation and affinity of a ligand to a protein target. tandfonline.com For instance, molecular docking analysis of Miyabenol C suggested that it could occupy the active cavity of cathepsin L, a key protease for SARS-CoV-2 entry. nih.govacs.org This computational prediction was later supported by experimental data showing a strong binding affinity. nih.govacs.org Similarly, docking studies have been used to understand the interactions of other resveratrol oligomers with targets like β-secretase (BACE-1), which is relevant to Alzheimer's disease. mdpi.comtandfonline.com
In a computational study, this compound was identified as a potential inhibitor of β-catenin, a key protein in a cancer-related signaling pathway, based on its predicted binding affinity and interactions with amino acid residues in the protein's binding site. researchgate.net
Beyond simple docking, more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can provide more accurate estimations of binding free energy. nih.gov Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the molecular interactions. tandfonline.comresearchgate.net These computational approaches are invaluable for rationalizing experimental SAR data and for guiding the design of new, more potent analogs.
Future Directions and Emerging Research Avenues for Cis Miyabenol C
Elucidation of Novel Molecular Targets and Mechanistic Pathways
A critical avenue for future research is the comprehensive identification of the molecular targets of cis-Miyabenol C and the elucidation of its precise mechanisms of action. To date, research has demonstrated that this compound can act as a β-secretase (BACE1) inhibitor, reducing the generation of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease. plos.orgresearchgate.net Mechanistic studies have shown that it inhibits BACE1 activity directly without altering the protein levels of BACE1, amyloid precursor protein (APP), or components of the α- and γ-secretase complexes. plos.orgresearchgate.net
Beyond this established target, computational studies have predicted its potential to interact with several other key proteins, suggesting a broader pharmacological profile. These predicted targets include:
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase : An enzyme central to cholesterol synthesis. researchgate.net
SARS-CoV-2 3CL protease (3CLpro) : A critical enzyme for the replication of the SARS-CoV-2 virus. ku.ac.th
β-catenin : A key component of the Wnt signaling pathway, which is often dysregulated in various cancers. researchgate.net
Future research must move beyond in silico predictions to validate these interactions through robust biochemical and cellular assays. Identifying the full spectrum of molecular targets is essential for understanding the compound's polypharmacology—its ability to act on multiple targets—which could be advantageous for treating complex multifactorial diseases. Furthermore, detailed mechanistic studies are required to understand how binding to these targets translates into the observed cellular effects and to unravel the downstream signaling pathways that are modulated by this compound. semanticscholar.org
| Predicted Molecular Target | Associated Disease/Process | Research Finding | Citation |
| β-secretase (BACE1) | Alzheimer's Disease | Inhibits enzyme activity, reducing amyloid-β generation. | plos.orgresearchgate.net |
| HMG-CoA reductase | Hypercholesterolemia | Predicted inhibitor through in silico screening. | researchgate.net |
| SARS-CoV-2 3CLpro | COVID-19 | Identified as a potential inhibitor via virtual screening and molecular dynamics. | ku.ac.th |
| β-catenin | Cancer | Predicted to be a suitable inhibitor based on molecular docking studies. | researchgate.net |
Development of Advanced Synthetic Methodologies for Scalable Production and Derivatization
A significant bottleneck in the comprehensive study of this compound is its limited availability from natural sources. It is typically isolated in low quantities from plants such as the small-leaf grape (Vitis thunbergii var. taiwaniana) or certain Carex species. semanticscholar.orgplos.orgresearchgate.net This makes large-scale biological evaluation and preclinical development challenging. While biomimetic syntheses have been attempted, such as the horseradish peroxidase (HRP)-mediated cross-coupling of resveratrol (B1683913) and ε-viniferin, they often result in low yields (e.g., 3.4%) and a mixture of isomers, complicating purification. acs.orgnih.gov
Therefore, the development of advanced, scalable, and stereoselective total syntheses is a high-priority research area. Future synthetic strategies should focus on:
Stereocontrol : Achieving precise control over the complex three-dimensional architecture, particularly the cis-orientation of the vicinal diphenylethylene motif, which is a known synthetic challenge. acs.org
Derivatization : Creating a flexible synthetic platform that allows for the targeted modification of the this compound scaffold. The synthesis of a library of derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing the compound for improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Integration of Chemoenzymatic Synthesis and Biotransformation Strategies
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a promising route to overcome the challenges of producing complex natural products like this compound. nih.gov Enzymes can catalyze specific reactions with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with purely chemical methods. rsc.orgnih.gov
Future research in this area could explore:
Enzymatic Oligomerization : Utilizing enzymes such as peroxidases or laccases to perform the key oxidative coupling steps that form the trimeric structure from resveratrol or its dimeric precursors like ε-viniferin. acs.orgresearchgate.net This biomimetic approach could significantly improve the yield and selectivity of the desired cis-isomer.
Biotransformation : Employing whole-cell systems, such as engineered microbes or plant cell cultures, to produce this compound or its precursors. For instance, feeding resveratrol to cultures of fungi known to produce stilbene (B7821643) oligomers, like Botrytis cinerea, could be a viable production strategy. acs.org This approach leverages the natural biosynthetic machinery of the organism for complex transformations.
The integration of these biological steps with efficient chemical synthesis of the starting materials could lead to a sustainable and scalable production pipeline for this compound and its analogues. balatonsymposium.hu
Comprehensive Metabolomics and Pathway Analysis in Producing Organisms for Optimized Yields
To enhance the production of this compound from its natural plant sources, a deeper understanding of its biosynthesis is necessary. Comprehensive metabolomics studies on producing organisms, such as Vitis vinifera (grapevine), are powerful tools for this purpose. researchgate.net Several studies have already shown that this compound accumulates in grapevine tissues, particularly in response to biotic stress (e.g., fungal infection) or abiotic stress (e.g., wounding from grafting). frontiersin.orgd-nb.infomdpi.comnih.gov
Future research should focus on:
Metabolite Profiling : Using techniques like LC-MS to create detailed metabolic profiles of plants under conditions that induce this compound production. This helps to identify the full range of stilbenoids and other related metabolites that are part of the plant's defense response. frontiersin.orgd-nb.info
Integrated 'Omics' : Combining metabolomics with transcriptomics to correlate the accumulation of this compound with the expression of specific genes, particularly those encoding stilbene synthases and other biosynthetic enzymes. nih.gov This integrated approach can reveal the regulatory networks and key enzymatic steps involved in its formation.
Pathway Elucidation and Optimization : Using the knowledge gained from metabolomics and pathway analysis to devise strategies for increasing yields. This could involve treating plant cultures with specific elicitors to trigger the defense pathways or metabolic engineering of the producing organism to upregulate key biosynthetic genes.
| Research Approach | Objective | Potential Outcome | Citation |
| Metabolomics | Identify metabolic changes during stress-induced production. | Biomarkers for high-yield states; understanding of co-regulated pathways. | frontiersin.orgd-nb.infonih.gov |
| Transcriptomics | Identify genes involved in the biosynthetic pathway. | Pinpointing key enzymes (e.g., stilbene synthases) for metabolic engineering. | nih.gov |
| Elicitor Treatment | Induce the natural defense response in plant cultures. | Increased production of this compound without genetic modification. | mdpi.com |
Application of Structural Bioinformatics and in silico Screening for Lead Optimization
Structural bioinformatics and computational chemistry are indispensable tools for accelerating drug discovery and have already been applied to this compound to predict novel biological targets. nih.govfrontiersin.org These in silico methods can be further leveraged for lead optimization.
Key future applications include:
Molecular Docking and Dynamics : Performing detailed docking simulations of this compound with its validated and predicted targets (e.g., BACE1, 3CLpro, β-catenin) to understand its precise binding mode at the atomic level. researchgate.netku.ac.thresearchgate.net Molecular dynamics simulations can further reveal the stability of the compound-protein complex and key interactions over time.
In Silico SAR Studies : Using the structural models of this compound bound to its target, researchers can computationally design and evaluate new derivatives. This allows for the rational design of analogues with predicted improvements in binding affinity, selectivity, or other desirable properties before committing to their chemical synthesis.
ADMET Prediction : Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its potential derivatives. This early-stage screening helps to prioritize compounds that are more likely to have favorable drug-like properties, reducing the rate of failure in later stages of drug development. researchgate.net
By integrating these computational approaches with experimental validation, the process of optimizing this compound from a promising natural product into a viable therapeutic lead can be made significantly more efficient and targeted.
Q & A
Q. How is cis-Miyabenol C isolated from plant sources, and what methodological considerations ensure purity?
this compound is typically isolated via methanolic extraction followed by bioassay-guided HPLC fractionation. For example, from Vitis vinifera shoots or Carex pendula seeds, researchers use gradient elution (e.g., water-acetonitrile) to separate oligostilbenes. Critical steps include:
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Structural elucidation requires:
- NMR : ¹H and ¹³C NMR to assign proton environments and carbon frameworks. 2D experiments (HMBC, HSQC) resolve connectivity, particularly for distinguishing cis vs. trans configurations in oligostilbenes .
- MS : HR-MS (e.g., ESI-TOF) to confirm molecular formula (C₄₂H₃₂O₉, M.W. 680.7) and fragmentation patterns .
Q. How is the purity of this compound validated in research settings?
Purity is assessed via:
- HPLC : Use C18 columns with UV detection (λ = 280 nm); ≥95% purity is standard for pharmacological studies .
- Melting point and solubility : Consistency with literature values (e.g., solubility in DMSO, chloroform) .
Advanced Research Questions
Q. What experimental approaches are used to study this compound’s ecdysteroid antagonist activity?
- In vitro assays : Drosophila B(II) cell bioassays measure competition with 20-hydroxyecdysone (EC₅₀ = 19 µM). Radioligand displacement assays (e.g., [³H]ponasterone A binding to ecdysteroid receptors) confirm competitive inhibition (Ki ~20 µM) .
- Data interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and assess receptor-ligand binding kinetics .
Q. How can researchers design in vitro assays to assess this compound’s inhibitory effects on hyaluronidase?
- Enzyme kinetics : Use turbidimetric assays with hyaluronic acid substrate. Monitor absorbance (600 nm) to calculate % inhibition and IC₅₀.
- Controls : Include positive controls (e.g., disodium cromoglycate) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Q. What computational strategies predict this compound’s binding affinity to β-catenin in cancer research?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with β-catenin’s active site (e.g., residues Lys312, Asp331). Validate with MM-GBSA binding energy calculations .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP = 5.2) and toxicity (e.g., hepatotoxicity risk) via SwissADME or ProTox-II .
Q. How should researchers address contradictions in antioxidant activity data across studies?
- Standardize assays : Compare DPPH, ABTS, and FRAP results under identical conditions (pH, temperature).
- Control variables : Document solvent purity (e.g., HPLC-grade ethanol) and compound degradation (e.g., light exposure) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Stereochemical control : Optimize reaction conditions (e.g., chiral catalysts, temperature) to retain cis configuration.
- Characterization : Use X-ray crystallography or NOESY NMR to confirm derivative structures .
Q. How do extraction solvents influence the yield and bioactivity of this compound?
- Solvent optimization : Compare yields using ethyl acetate (polar) vs. dichloromethane (non-polar). Higher polarity solvents improve stilbene recovery but may co-extract impurities .
- Bioactivity correlation : Test antioxidant activity (e.g., IC₅₀ in DPPH) across solvent batches to identify optimal conditions .
Q. What in vivo models are appropriate for validating this compound’s neuroprotective effects against amyloid-beta aggregation?
- Transgenic models : Use APP/PS1 mice to assess Aβ plaque reduction via immunohistochemistry.
- Dosage : Administer 10–50 mg/kg/day (oral) for 4–8 weeks; monitor cognitive improvements (Morris water maze) .
Key Methodological Considerations
- Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplementary materials .
- Data contradictions : Perform meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell lines, reagent batches) .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
